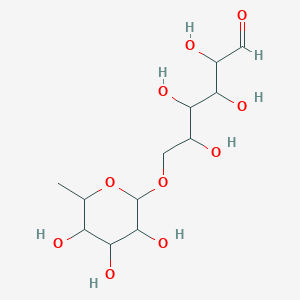

2,3,4,5-Tetrahydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

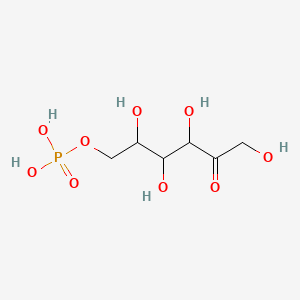

The compound (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a hexanal backbone, making it a polyhydroxy aldehyde. This compound is structurally related to glucose and other monosaccharides, which are fundamental building blocks in biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal typically involves the protection and deprotection of hydroxyl groups, as well as selective oxidation and glycosylation reactions. Common synthetic routes include:

Protection of Hydroxyl Groups: Using protecting groups such as acetals or silyl ethers to prevent unwanted reactions at specific hydroxyl sites.

Selective Oxidation: Oxidizing specific hydroxyl groups to form aldehyde functionalities using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Glycosylation: Forming glycosidic bonds between monosaccharide units using glycosyl donors and acceptors under acidic or enzymatic conditions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. Alternatively, chemical synthesis methods are scaled up using optimized reaction conditions and continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like nitric acid or potassium permanganate.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Hydroxyl groups can undergo substitution reactions to form esters or ethers using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, potassium permanganate, PCC, Dess-Martin periodinane.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Protecting Groups: Acetals, silyl ethers.

Glycosylation Reagents: Glycosyl donors (e.g., trichloroacetimidates), glycosyl acceptors, acidic catalysts (e.g., trifluoromethanesulfonic acid).

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Esters, ethers.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. It serves as a model compound for studying carbohydrate chemistry and reaction mechanisms.

Biology

In biological research, this compound is used to study carbohydrate metabolism and enzyme specificity. It is also employed in the synthesis of oligosaccharides and glycans for glycomics research.

Medicine

The compound is investigated for its potential therapeutic applications, including as a precursor for drug synthesis and as a component in drug delivery systems. Its role in modulating glycosylation patterns is of particular interest in cancer and infectious disease research.

Industry

In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of bio-based chemicals. It is also utilized in the food industry as a sweetener and texturizing agent.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors involved in carbohydrate metabolism. Its multiple hydroxyl groups allow for extensive hydrogen bonding and specific recognition by glycosidases and glycosyltransferases. These interactions modulate enzymatic activity and influence metabolic pathways, such as glycolysis and gluconeogenesis.

Comparison with Similar Compounds

Similar Compounds

Glucose: A simple monosaccharide with a similar hexanal backbone but differing in the arrangement of hydroxyl groups.

Mannose: Another hexose sugar with a different stereochemistry at the C2 position.

Galactose: Similar to glucose but with a different configuration at the C4 position.

Uniqueness

The uniqueness of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal lies in its specific stereochemistry and glycosidic linkage, which confer distinct chemical and biological properties. Its ability to form specific glycosidic bonds makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates.

Properties

IUPAC Name |

2,3,4,5-tetrahydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(22-4)21-3-6(15)9(18)8(17)5(14)2-13/h2,4-12,14-20H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYCUQCIDSHOHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B13386633.png)

![2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester](/img/structure/B13386650.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)